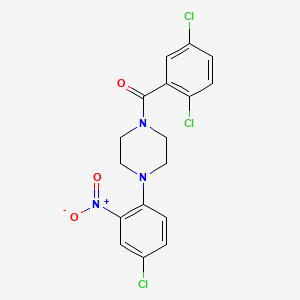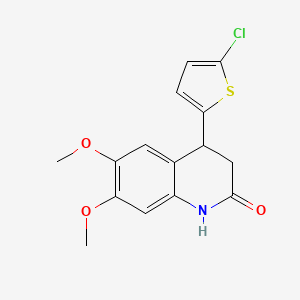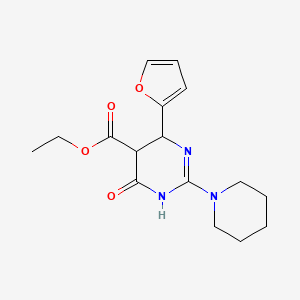![molecular formula C23H24N2O3S2 B4228669 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4228669.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
Übersicht
Beschreibung
2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by UDP (uridine diphosphate). The P2Y6 receptor is widely expressed in the body and is involved in a variety of physiological processes, including inflammation, immune response, and neurotransmission. MRS 2578 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 is a selective antagonist of the P2Y6 receptor. It works by binding to the receptor and preventing the binding of UDP. This inhibits the activation of the receptor and the downstream signaling pathways that are involved in inflammation, immune response, and neurotransmission.
Biochemical and Physiological Effects:
2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 has been shown to have a variety of biochemical and physiological effects. In animal models of inflammatory diseases, 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of neurological disorders, 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 has been shown to reduce the release of neurotransmitters such as dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 in lab experiments is its selectivity for the P2Y6 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. One limitation of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 is its relatively low potency compared to other P2Y6 receptor antagonists. This can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578. One area of research could focus on the development of more potent P2Y6 receptor antagonists that could be used in a wider range of experiments. Another area of research could focus on the role of the P2Y6 receptor in other physiological processes, such as wound healing and cancer. Finally, research could focus on the development of 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 as a potential therapeutic agent for the treatment of inflammatory diseases and neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 has been extensively studied for its potential therapeutic applications in a variety of areas. One area of research has focused on the role of the P2Y6 receptor in inflammation and immune response. Studies have shown that 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 can inhibit the activation of the P2Y6 receptor and reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
Another area of research has focused on the role of the P2Y6 receptor in neurotransmission. Studies have shown that 2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 2578 can inhibit the activation of the P2Y6 receptor and reduce the release of neurotransmitters such as dopamine and glutamate in animal models of neurological disorders such as Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-17-7-11-19(12-8-17)29-16-15-24-23(26)21-5-3-4-6-22(21)25-30(27,28)20-13-9-18(2)10-14-20/h3-14,25H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPKCEIOYIPPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{6-[(2,2,2-trichloroacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4228594.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4228614.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4228623.png)
![N-[4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4228631.png)
![N-(2-chloro-4,6-dimethylphenyl)-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4228634.png)
![4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4228642.png)
![6-chloro-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4228650.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228652.png)
![ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228656.png)

![ethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4228682.png)

